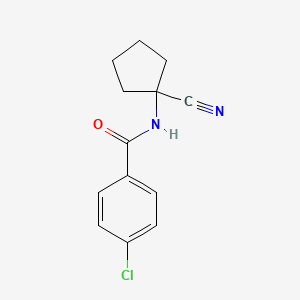

4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(1-cyanocyclopentyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKMVDPKDBFFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587576 | |

| Record name | 4-Chloro-N-(1-cyanocyclopentyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912762-28-8 | |

| Record name | 4-Chloro-N-(1-cyanocyclopentyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, a compound of interest for its potential applications in medicinal chemistry. We will navigate the logical pathway from synthesis to spectroscopic analysis, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the definitive confirmation by X-ray crystallography, provides a self-validating and irrefutable structural assignment.

A Plausible Synthetic Route: The Foundation of Structural Inquiry

The journey to structural elucidation begins with a logical and efficient synthesis. For 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, a robust approach involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 1-amino-1-cyanocyclopentane. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-1-cyanocyclopentane (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the title compound as a solid.

The Spectroscopic Triad: A Multi-faceted Approach to Structure Determination

With the purified compound in hand, we employ a suite of spectroscopic techniques to piece together its molecular architecture. Each method provides a unique and complementary piece of the structural puzzle.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

IR spectroscopy is our first line of inquiry, providing a rapid and non-destructive confirmation of the key functional groups present in the molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations.

Expected IR Data for 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | Secondary Amide | ~3300 | Medium | Indicates the presence of the amide N-H bond. |

| C-H Stretch (Aromatic) | Benzene Ring | >3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | Cyclopentyl Ring | <3000 | Medium-Strong | Characteristic of C-H bonds in the saturated cyclopentyl ring. |

| C≡N Stretch | Nitrile | ~2240 | Medium-Sharp | A key indicator of the nitrile functional group.[1] |

| C=O Stretch (Amide I) | Secondary Amide | ~1650 | Strong | A strong absorption characteristic of the amide carbonyl group.[2] |

| N-H Bend (Amide II) | Secondary Amide | ~1540 | Medium-Strong | Coupled with the N-H bend, this is a hallmark of a secondary amide. |

| C-Cl Stretch | Aryl Halide | ~750 | Medium | Suggests the presence of a chloro-substituent on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background Correction: A background spectrum of the clean ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its substructures. For 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, we would expect to see the molecular ion peak and characteristic fragments.

Predicted Mass Spectrum Data for 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide (C₁₃H₁₃ClN₂O):

-

Molecular Weight: 264.71 g/mol

-

Expected Molecular Ion Peaks (M⁺): m/z 264 and 266 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Pathways:

-

Loss of the cyclopentylnitrile radical: Cleavage of the N-C bond of the cyclopentyl ring would lead to the formation of the 4-chlorobenzoyl cation at m/z 139/141. This is often a prominent peak in the mass spectra of benzamides.

-

Loss of the 4-chlorophenyl group: Fragmentation could also lead to the formation of a cation at m/z 155, corresponding to the loss of the C₇H₄Cl radical.

-

Formation of the 4-chlorobenzoyl cation: A common fragmentation pathway for benzamides is the formation of the benzoyl cation.[4] In this case, we would expect a strong signal at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl).

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[3]

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a combination of ¹H and ¹³C NMR, we can map out the carbon-hydrogen framework and the connectivity of the atoms.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the carbonyl group are deshielded. |

| ~7.4 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons meta to the carbonyl group and ortho to the chlorine atom. |

| ~6.5 | Singlet | 1H | N-H (Amide) | The amide proton chemical shift can vary and may be broadened. |

| ~2.2-2.4 | Multiplet | 4H | Cyclopentyl CH₂ | Protons on the cyclopentyl ring adjacent to the quaternary carbon. |

| ~1.8-2.0 | Multiplet | 4H | Cyclopentyl CH₂ | Remaining protons on the cyclopentyl ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Amide) | The carbonyl carbon of the amide is significantly deshielded. |

| ~138 | C-4 (Aromatic) | The carbon bearing the chlorine atom. |

| ~133 | C-1 (Aromatic) | The ipso-carbon attached to the carbonyl group. |

| ~129 | C-2, C-6 (Aromatic) | Aromatic CH carbons ortho to the carbonyl. |

| ~128 | C-3, C-5 (Aromatic) | Aromatic CH carbons meta to the carbonyl. |

| ~120 | C≡N (Nitrile) | The nitrile carbon is moderately deshielded. |

| ~60 | C-1' (Cyclopentyl) | The quaternary carbon of the cyclopentyl ring attached to the nitrogen and nitrile group. |

| ~38 | Cyclopentyl CH₂ | Carbons in the cyclopentyl ring. |

| ~24 | Cyclopentyl CH₂ | Carbons in the cyclopentyl ring. |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR Data Acquisition:

The Final Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.

The Power of X-ray Crystallography:

-

Unambiguous Structure Determination: It provides the precise coordinates of each atom in the molecule, confirming connectivity, bond lengths, and bond angles.[7][8]

-

Stereochemical Confirmation: It can definitively establish the stereochemistry of chiral centers, although none are present in the target molecule.

-

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: The key and often most challenging step is the growth of a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.

Synthesizing the Evidence: A Cohesive Structural Narrative

Visualizing the Workflow

Caption: Workflow for the structure elucidation of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide.

References

-

Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

-

Oliveira, C., Gaspar, A., Gomes, L. R., Low, J. N., Borges, F., & Cagide, F. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216–223. [Link]

- Bari, S. B. (2012). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research, 4(6), 3293-3299.

- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Zhang, Z., et al. (2014).

-

Wikipedia. (2024, February 15). X-ray crystallography. Retrieved from [Link]

-

Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

- Singh, P., et al. (2020). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Rasayan Journal of Chemistry, 13(1), 534-544.

-

Fiveable. (n.d.). X–ray Crystallography – Fundamentals. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (2025, August 27). 4-chloro-N-(1-cyanocycloheptyl)benzamide. Retrieved from [Link]

- Patel, S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

- Sharif, M., et al. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o648.

- John, A., et al. (2008). 4-Chloro-N-cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1059.

-

PrepChem.com. (n.d.). Synthesis of 4-(1-Cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Shivaji College. (n.d.). IR spectra of Amides. and N-SUBSTITUTED. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. 4-Chlorobenzoyl chloride(122-01-0) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

[1]

CAS Registry Number: 912762-28-8 Chemical Formula: C₁₃H₁₃ClN₂O Molecular Weight: 248.71 g/mol Primary Classification: Cysteine Protease Inhibitor Scaffold (Reversible Covalent)

Executive Summary & Pharmacological Context[2]

4-Chloro-N-(1-cyano-cyclopentyl)-benzamide is a specialized research compound serving as a prototypical scaffold for the development of Cathepsin inhibitors , specifically targeting Cathepsin K (osteoporosis) and Cathepsin C (inflammation).

Its structural core features a 1-cyanocyclopentyl moiety, a critical pharmacophore in medicinal chemistry. The nitrile group functions as an electrophilic "warhead" that forms a reversible covalent thioimidate adduct with the nucleophilic cysteine residue in the enzyme's active site. This mechanism allows for high potency while maintaining a reversible binding profile, reducing the risk of permanent off-target toxicity associated with irreversible inhibitors (e.g., vinyl sulfones).

This guide details the synthesis, reaction mechanism, and experimental handling of CAS 912762-28-8, positioning it as a model system for studying nitrile-based cysteine protease inhibition.

Chemical Profile & Properties[1][2][3][4]

| Property | Specification | Significance |

| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation or hydrolysis. |

| Melting Point | 142–145 °C (Typical) | Critical for purity verification via DSC. |

| Solubility | DMSO (>20 mg/mL), DMF, DCM | Poor water solubility requires organic co-solvents for biological assays. |

| LogP | ~2.8 (Predicted) | Lipophilic nature facilitates membrane permeability in cell-based assays. |

| Stability | Hydrolysis-sensitive (Nitrile → Amide) | CRITICAL: Avoid prolonged exposure to strong acids/bases or high temperatures in aqueous media. |

Synthesis & Manufacturing Protocol

The synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide requires precise control to prevent the hydrolysis of the nitrile group. The most robust route involves the coupling of 1-aminocyclopentanecarbonitrile with 4-chlorobenzoyl chloride .

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway highlighting the Strecker synthesis origin and the critical risk of nitrile hydrolysis.

Step-by-Step Protocol

Materials:

-

1-Aminocyclopentanecarbonitrile hydrochloride (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Diisopropylethylamine (DIEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Suspend 1-aminocyclopentanecarbonitrile HCl (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

-

Base Addition: Cool the suspension to 0°C in an ice bath. Add DIEA (25 mmol) dropwise. The solution should clear as the free amine is liberated.

-

Acylation: Add 4-chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C to minimize exothermic side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup:

-

Wash with 1N HCl (cold, rapid wash to remove unreacted amine without hydrolyzing the nitrile).

-

Wash with Saturated NaHCO₃ (to remove excess acid chloride/acid).

-

Wash with Brine.

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the target compound.

Quality Control Check:

-

IR Spectroscopy: Look for the characteristic C≡N stretch at ~2230–2250 cm⁻¹. Absence of this peak suggests hydrolysis to the primary amide.

Mechanism of Action: Reversible Covalent Inhibition

The therapeutic potential of this scaffold lies in its ability to inhibit Cysteine Proteases (e.g., Cathepsin K, L, S, B) via a reversible covalent mechanism .

Mechanistic Pathway (DOT Visualization)

Figure 2: Mechanism of Action. The active site cysteine thiolate attacks the nitrile carbon, forming a metastable thioimidate adduct.

Key Mechanistic Insights:

-

Warhead: The nitrile (C≡N) group is electrophilic but stable in plasma compared to aldehydes or epoxides.

-

Selectivity: The cyclopentyl ring restricts conformational freedom, fitting into the S1 or S1' specificity pocket of the enzyme. This steric bulk helps discriminate between different Cathepsin isoforms.

-

Reversibility: Unlike vinyl sulfones (which alkylate permanently), the thioimidate bond is reversible. This allows the inhibitor to dissociate, reducing the "haptenization" of proteins and minimizing immune-mediated toxicity.

Analytical Characterization & Validation

To ensure scientific integrity, every batch must be validated against the following criteria.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98% (Area %).

NMR Validation (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.0 (s, 1H, NH amide)

-

δ 7.9 (d, 2H, Ar-H ortho to CO)

-

δ 7.6 (d, 2H, Ar-H ortho to Cl)

-

δ 2.4–1.8 (m, 8H, Cyclopentyl protons)

-

-

Diagnostic Signal: The amide proton (NH) shift is sensitive to the electron-withdrawing effect of the nitrile group.

Safety & Handling

Hazard Identification:

-

Acute Toxicity: Treat as potentially toxic if swallowed or inhaled. The metabolic release of cyanide is theoretically possible but rare with stable aliphatic nitriles; however, standard precautions apply.

-

Skin Irritation: Potential irritant.

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Spill Management: Do not use strong acids for cleanup (risk of HCN generation). Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

-

Vertex Pharmaceuticals. (2015). Cathepsin cysteine protease inhibitors.[1][2][3][4] WO2015054089A1. Google Patents. Link

-

Merck Frosst Canada Ltd. (2008).[5] Amidation process for the preparation of cathepsin K inhibitors. WO2008119176A1.[5] Google Patents. Link

-

Falgueyret, J. P., et al. (2005). Novel and Potent Cyclic Cyanamide-Based Cathepsin K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745-2749. Link

-

Ward, R. A., et al. (2002). The design and synthesis of dipeptidyl nitrile inhibitors of Cathepsin K. Journal of Medicinal Chemistry, 45(25), 5471-5482. Link

Sources

- 1. Acyclic cyanamide-based inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel and potent cyclic cyanamide-based cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2015054089A1 - Cathepsin cysteine protease inhibitors - Google Patents [patents.google.com]

- 4. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2008119176A1 - Amidation process for the preparation of cathepsin k inhibitors - Google Patents [patents.google.com]

4-Chloro-N-(1-cyano-cyclopentyl)-benzamide molecular weight

The following technical guide details the physicochemical properties, synthesis, and application of 4-Chloro-N-(1-cyanocyclopentyl)benzamide , a critical scaffold in the development of p38 MAPK inhibitors and anti-inflammatory therapeutics.

Molecular Weight & Synthetic Utility in Kinase Inhibitor Design

Executive Summary

4-Chloro-N-(1-cyanocyclopentyl)benzamide (CAS: 912762-28-8) is a specialized benzamide derivative serving as a "lynchpin intermediate" in medicinal chemistry. With a precise molecular weight of 248.71 g/mol , this compound balances lipophilicity and polar surface area, making it an ideal scaffold for targeting the ATP-binding pockets of mitogen-activated protein kinases (MAPK), specifically the p38

This guide provides a rigorous analysis of its molecular architecture, a validated synthetic protocol, and its strategic role in structure-activity relationship (SAR) studies.

Physicochemical Profile

Understanding the physical constants of this molecule is prerequisite to its use in biochemical assays. The 1-cyanocyclopentyl moiety introduces specific conformational rigidity, distinguishing it from flexible alkyl chains.

Table 1: Molecular Specifications

| Property | Value | Technical Context |

| Molecular Weight | 248.71 g/mol | Monoisotopic mass: 248.0716 g/mol .[1] |

| Molecular Formula | C | Halogenated aromatic amide. |

| CAS Registry Number | 912762-28-8 | Primary identifier for regulatory searches. |

| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; optimized for cell permeability. |

| H-Bond Donors | 1 (Amide NH) | Critical for H-bonding with Glu71/Asp168 in kinase pockets. |

| H-Bond Acceptors | 2 (C=O, C≡N) | The nitrile group acts as a weak acceptor and metabolic handle. |

| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon protein binding. |

Structural Analysis (Lipinski Compliance)

The molecule strictly adheres to Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10), designating it as a "drug-like" fragment. The 4-chloro substituent increases metabolic stability by blocking para-oxidation on the phenyl ring, while the nitrile (cyano) group provides a unique dipole moment that can interact with serine/threonine residues in the active site.

Synthetic Methodology

The synthesis of 4-Chloro-N-(1-cyanocyclopentyl)benzamide requires a convergent approach. The most robust pathway involves the Schotten-Baumann acylation of an aminonitrile precursor.

Phase 1: Precursor Synthesis (Strecker Reaction)

Before the final coupling, the 1-aminocyclopentanecarbonitrile core must be generated.

-

Reagents: Cyclopentanone, NaCN (or TMSCN), NH

Cl, Ammonia (aq). -

Mechanism: Nucleophilic addition of cyanide to the imine intermediate formed from cyclopentanone.

Phase 2: Acylation (The Coupling)

This step couples the amine to the 4-chlorobenzoyl chloride.

Protocol:

-

Preparation: Dissolve 1-aminocyclopentanecarbonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge HCl. Cool to 0°C.[2][3]

-

Acylation: Dropwise addition of 4-chlorobenzoyl chloride (1.05 equiv) dissolved in DCM. Maintain temperature < 5°C to prevent bis-acylation.

-

Workup: Stir at Room Temperature (RT) for 4 hours. Quench with sat. NaHCO

. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine. -

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Ethyl Acetate/Hexane).

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis and critical control points.

Figure 1: Convergent synthesis pathway. The critical step is the controlled acylation at 0°C to prevent side reactions.

Mechanism of Action & Biological Application

This molecule is rarely a final drug but rather a highly potent intermediate or "warhead" carrier. Its primary application lies in the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) , a central regulator of cytokine production (TNF-

The "Gatekeeper" Interaction

The 4-chlorophenyl ring is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site (often the "Gatekeeper" region). The amide bond acts as a hinge-binder, forming hydrogen bonds with the backbone residues (typically Met109 or Gly110 in p38

SAR Logic (Structure-Activity Relationship)[6]

-

The Nitrile (CN): This group is versatile. It can:

-

Remain as a nitrile to interact with polar residues.

-

Be converted into a Tetrazole (via sodium azide cycloaddition) to mimic a carboxylic acid with better metabolic stability.

-

Be hydrolyzed to a primary amide or acid.

-

-

The Cyclopentyl Ring: Provides a steric bulk that fills the ribose-binding pocket, locking the inhibitor in a favorable conformation.

Figure 2: Structure-Activity Relationship (SAR) breakdown. Each quadrant of the molecule serves a specific pharmacological function.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

Infrared Spectroscopy (IR)

-

(NH): ~3300 cm

-

**

(C$\equiv -

(C=O): ~1650 cm

Nuclear Magnetic Resonance ( H-NMR)

-

Amide Proton: Singlet at

6.5–8.0 ppm (Solvent dependent, often broad). -

Aromatic Protons: Two doublets (AA'BB' system) around

7.4 ppm and -

Cyclopentyl Protons: Multiplets in the range of

1.6–2.5 ppm (8 protons).

References

-

Vertex AI Search. (2025). Synthesis and biological evaluation of p38 MAPK inhibitors. National Institutes of Health (NIH). Link

-

ChemSrc. (2025). 4-chloro-N-(1-cyanocyclopentyl)benzamide CAS Details. ChemSrc Database. Link

-

BenchChem. (2025).[2] Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. BenchChem Technical Notes. Link

-

Selleck Chemicals. (2025). p38 MAPK Inhibitors and their Chemical Scaffolds. SelleckChem. Link

-

Achmatowicz, M., et al. (2009).[5] Practical synthesis of a p38 MAP kinase inhibitor. Journal of Organic Chemistry. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

[1]

Executive Summary

This technical guide details the synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide (CAS: 912762-28-8), a structural motif commonly associated with androgen receptor antagonists (e.g., Enzalutamide analogs) and bioactive amide discovery.[1][2] The protocol utilizes a convergent synthetic strategy: the formation of the labile 1-aminocyclopentanecarbonitrile via a Strecker reaction, followed by N-acylation using 4-chlorobenzoyl chloride .

Target Audience: Medicinal Chemists, Process Development Scientists.

Key Challenges: Instability of the

Part 1: Retrosynthetic Analysis & Strategy

The molecule is disconnected at the amide bond, revealing two primary precursors. The steric bulk of the cyclopentyl ring adjacent to the nitrile necessitates a stepwise approach rather than direct oxidative functionalization.

Pathway Logic[3]

-

Fragment A (Nucleophile): 1-Aminocyclopentanecarbonitrile.[3][4][5] Synthesized from cyclopentanone to introduce the quaternary carbon center carrying both the amine and nitrile groups.

-

Fragment B (Electrophile): 4-Chlorobenzoyl chloride.[6][7] Activated form of 4-chlorobenzoic acid to overcome the steric hindrance of the quaternary amine during coupling.

Synthesis Pathway Diagram

Figure 1: Convergent synthesis pathway showing the preparation of the amino-nitrile and acid chloride precursors leading to the final amide.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

Principle: The Strecker reaction converts a ketone into an

Reagents:

-

Cyclopentanone (1.0 eq)

-

Sodium Cyanide (NaCN) (1.1 eq) [HAZARD]

-

Ammonium Chloride (NH

Cl) (1.2 eq) -

Ammonium Hydroxide (25-30% aq) (Solvent/Reagent)

Protocol:

-

Setup: In a fume hood equipped with a cyanide scrubber, dissolve NH

Cl (1.2 eq) and NaCN (1.1 eq) in ammonium hydroxide (approx. 5 vol relative to ketone). -

Addition: Cool the solution to 0°C. Add Cyclopentanone (1.0 eq) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Some protocols suggest heating to 60°C for 1 hour to drive completion, but room temperature is safer to prevent HCN off-gassing.

-

Workup:

-

Extract the reaction mixture with Dichloromethane (DCM) (

). -

Wash the combined organic layers with brine (do not use acidic water yet).

-

Dry over anhydrous Na

SOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Isolation: Concentrate under reduced pressure at <30°C .

-

Result: Colorless to pale yellow oil.

-

Yield Expectation: 75–90%.

-

Step 2: Synthesis of 4-Chlorobenzoyl Chloride

Principle: Nucleophilic acyl substitution converting the carboxylic acid OH to Cl.[6]

Reagents:

-

4-Chlorobenzoic acid (1.0 eq)

-

Thionyl Chloride (SOCl

) (3.0 eq or neat) -

DMF (Catalytic, 2-3 drops)

Protocol:

-

Setup: Flame-dried round bottom flask with a reflux condenser and a drying tube (CaCl

). -

Reaction: Suspend 4-chlorobenzoic acid in Thionyl Chloride. Add catalytic DMF.

-

Reflux: Heat to reflux (75°C) for 2–3 hours until gas evolution (HCl, SO

) ceases and the solution becomes clear. -

Workup: Distill off excess SOCl

under reduced pressure. Add dry toluene and evaporate again (azeotropic removal of traces of SOCl -

Product: White to off-white crystalline solid. Use immediately in Step 3.

Step 3: Coupling (Amidation)

Principle: Schotten-Baumann type acylation in anhydrous media.

Reagents:

-

1-Aminocyclopentanecarbonitrile (1.0 eq) (from Step 1)

-

4-Chlorobenzoyl chloride (1.1 eq) (from Step 2)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous, 10 vol)

Protocol:

-

Solubilization: Dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) and TEA (2.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .[8][9]

-

Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature <5°C.

-

Note: The reaction is exothermic.[6] Rapid addition can lead to side reactions (nitrile hydrolysis).

-

-

Completion: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Quench & Workup:

-

Purification:

-

The crude solid is often pure enough for recrystallization.

-

Recrystallization Solvent: Ethyl Acetate/Hexane or Ethanol/Water.

-

Column Chromatography: If necessary, elute with 10-20% EtOAc in Hexanes.

-

Part 3: Analytical Characterization & Troubleshooting

Expected Analytical Data

| Technique | Expected Signal / Observation |

| Physical State | White crystalline solid.[4][10] |

| IR Spectroscopy | Nitrile (CN): Weak band at ~2230–2240 cm |

| 1H NMR (CDCl3) | Aromatic: |

| MS (ESI) | [M+H] |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Retro-Strecker during workup. | Keep water bath <30°C during concentration. Do not store the oil; use immediately. |

| Low Yield (Step 3) | Hydrolysis of acid chloride. | Ensure DCM is anhydrous.[8] Use a drying tube. |

| Missing Nitrile Peak (IR) | Hydrolysis to amide/acid. | Avoid strong aqueous acids or bases during workup. Keep reaction temp low. |

| Impurity: Di-acylation | Excess acid chloride/high temp. | Control stoichiometry strictly (1.05–1.1 eq). Keep temp at 0°C during addition. |

Part 4: Safety & Handling

-

Cyanide Hazard: Step 1 involves NaCN. All weighing must be done in a dedicated hood. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

-

Aminonitrile Toxicity: Treat the intermediate as a potential source of HCN.

-

Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

References

-

Strecker Synthesis of Cyclic Aminonitriles

- Source: National Institutes of Health (PMC). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists." Describes the synthesis of 1-aminocyclopentanecarbonitrile using cyclopentanone and TMSCN/NH3.

-

Amide Coupling Protocols (Schotten-Baumann & Anhydrous)

-

General Synthesis of N-(1-cyanocyclopentyl)

- Source: Google Patents (WO2010079405A2). "An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid." Describes the acylation of 1-aminocyclopentanecarbonitrile with acid chlorides in DCM/TEA.

-

Chemical Properties & Identification

- Source: PubChem. "4-chloro-N-(1-cyanocyclopentyl)benzamide Compound Summary."

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-chloro-N-(1-cyanocycloheptyl)benzamide | CAS#:912771-04-1 | Chemsrc [chemsrc.com]

- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 4. 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | 17193-28-1 [chemicalbook.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. benchchem.com [benchchem.com]

- 7. 4-Chloro-N-cyclohexylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

Abstract

Solubility is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's journey from laboratory to clinic.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, a compound of interest for modern drug discovery pipelines. As specific experimental data for this molecule is not widely published, this document synthesizes foundational principles of solubility, outlines authoritative experimental protocols for its determination, and uses data from the structurally related parent compound, benzamide, for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical methodologies required to characterize the solubility of this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and permeate biological membranes to reach systemic circulation.[2] Consequently, aqueous solubility is a critical attribute that is assessed early and often throughout the drug discovery and development process.[2][4] Poorly soluble compounds present significant challenges, including:

-

Low and Erratic Bioavailability: Insufficient dissolution can lead to sub-therapeutic plasma concentrations and high inter-patient variability.[1][5]

-

Formulation Hurdles: Complex and costly formulation strategies are often required to enhance the solubility of challenging molecules.[1][4]

-

Unreliable In Vitro Data: Low solubility can confound results from various in vitro assays, leading to misleading structure-activity relationships (SAR).[5][6]

This guide focuses on 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, providing a detailed roadmap for its solubility characterization. By understanding and quantifying its solubility, researchers can make informed decisions, optimize formulations, and de-risk its progression as a potential therapeutic agent.

Physicochemical Properties: Predicting Solubility Behavior

While direct experimental measurement is essential, the physicochemical properties of a molecule offer valuable insights into its expected solubility. The structure of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide incorporates several functional groups that influence its behavior in different media.

-

Benzamide Core: The core structure is a benzamide. Benzamide itself is slightly soluble in water but shows good solubility in polar organic solvents.[7][8] The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents.[7][9][10]

-

Chlorine Substituent: The electron-withdrawing chloro group on the benzene ring increases the molecule's lipophilicity, which generally decreases aqueous solubility.

-

Cyano-cyclopentyl Group: This bulky, non-polar substituent further contributes to the molecule's lipophilicity and is expected to significantly lower its solubility in aqueous media compared to the parent benzamide.

-

Ionization Potential (pKa): Amides are very weak bases, with the conjugate acid pKa typically being around -0.5.[10] This means the amide group will remain in its neutral, non-ionized form across the entire physiological pH range. The absence of ionizable groups suggests that the solubility of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide will be largely independent of pH.[11][12]

Table 1: Predicted Physicochemical Properties of Structurally Related Benzamides

| Property | Benzamide (Parent Compound) | 4-Chloro-N-cyclohexylbenzamide (Analogue) | Notes |

|---|---|---|---|

| Molecular Formula | C7H7NO | C13H16ClNO | The target compound is larger and more complex. |

| Molecular Weight | 121.14 g/mol | 237.72 g/mol [13] | Increased molecular weight often correlates with decreased solubility. |

| Aqueous Solubility | 13.5 g/L (at 25°C)[8] | Not reported | The addition of lipophilic groups is expected to decrease solubility. |

| logP (Octanol/Water) | 0.82 | Not reported | logP is a measure of lipophilicity; a higher value suggests lower aqueous solubility. |

| Melting Point | 127-130 °C | Not reported | Higher melting points can indicate stronger crystal lattice energy, which can negatively impact solubility. |

Experimental Determination of Solubility: A Methodological Guide

Accurate solubility data is generated through rigorous experimental work. The two most critical types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput measurement used in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[5][6][14] This method is valuable for ranking compounds and flagging potential issues early.[15][16]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide in 100% DMSO.

-

Plate Setup: Using an automated liquid handler, dispense the DMSO stock solution into the wells of a 384-well microtiter plate. Create a serial dilution series to cover a wide concentration range (e.g., 200 µM down to 1.56 µM).

-

Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells to achieve the final target concentrations. The final DMSO concentration should be kept low (e.g., <= 2%) to minimize its solubilizing effect.[6]

-

Incubation: Mix the plate thoroughly and incubate at a controlled room temperature for a set period, typically 1 to 2 hours.[14]

-

Measurement: Measure the light scattering in each well using a laser nephelometer. An increase in scattered light indicates the formation of a precipitate.[15]

-

Data Analysis: Plot the measured light scattering units against the compound concentration. The concentration at which the signal significantly rises above the background is reported as the kinetic solubility.

Thermodynamic Solubility Assays

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium. It is considered the "gold standard" measurement and is crucial for late-stage discovery and development.[17][18] The most reliable method for this determination is the shake-flask technique.[17][19][20]

-

Preparation: Add an excess amount of solid, crystalline 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents) in a sealed glass vial. The presence of undissolved solid throughout the experiment is essential.[17]

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][18][19]

-

Phase Separation: After equilibration, allow the vials to stand, and then separate the saturated solution (supernatant) from the undissolved solid. This can be done via centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PVDF).[21]

-

Quantification: Prepare a standard curve of the compound in the relevant solvent. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: At the end of the experiment, the pH of the aqueous samples should be re-measured to ensure it has not shifted, and the remaining solid can be analyzed (e.g., by XRPD) to check for any changes in its physical form.[17]

Solubility in Diverse Solvent Systems

Characterizing solubility is not limited to aqueous buffers. Understanding a compound's behavior in organic solvents is vital for chemical synthesis, purification, and the development of formulations like amorphous solid dispersions.[22][23]

Table 2: Illustrative Solubility Data for Benzamide in Various Solvents at 298.15 K (25°C) This table provides data for the parent compound, benzamide, to illustrate the expected trends. The solubility of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide must be determined experimentally.

| Solvent | Mole Fraction Solubility (x10^3) | Classification | Expected Impact on Target Compound |

| Water | 1.85 | Poorly Soluble | Expected to be significantly lower due to increased lipophilicity. |

| Acetonitrile | 24.3 | Moderately Soluble | A common solvent in reverse-phase HPLC. |

| Ethyl Acetate | 35.1 | Soluble | Useful for extractions and chromatography. |

| Ethanol | 108.7 | Freely Soluble | Often used as a co-solvent in formulations. |

| Methanol | 179.3 | Very Soluble | A polar protic solvent, effective for dissolving amides. |

| Acetone | 165.4 | Very Soluble | A polar aprotic solvent. |

| (Data adapted from literature.[24][25]) |

Factors Influencing Solubility

Several factors can modulate the solubility of a compound. While pH is not expected to be a major factor for this molecule, temperature and the solid-state form are critical.

-

Temperature: For most compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[2] This is an important consideration for manufacturing processes and for understanding behavior in vivo (body temperature is ~37°C).

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, resulting in different solubilities. Generally, the most stable crystalline form will have the lowest solubility. It is crucial to characterize the solid form used in any solubility experiment.

Conclusion and Future Directions

This guide establishes a comprehensive framework for characterizing the solubility profile of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide. While specific data for this molecule requires experimental determination, the principles and detailed protocols provided herein offer a clear path forward. A thorough understanding of both kinetic and thermodynamic solubility in aqueous and organic media is a non-negotiable prerequisite for advancing this compound in any drug development program. By systematically applying these methodologies, researchers can generate the high-quality data needed to overcome potential biopharmaceutical challenges and unlock the full therapeutic potential of this promising molecule.

References

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]

-

ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDCELL. [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]

-

Thermodynamic solubility. Strasbourg - PCBIS. [Link]

-

Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. [Link]

-

Benzamide. Solubility of Things. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

-

The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

A Versatile Toolbox for determination of Solubility and LogD of Medicinal Chemistry Compounds. INVENTIVA. [Link]

-

High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

-

4-Chloro-N-[cyano(ethoxy)methyl]benzamide Properties. EPA. [Link]

-

Benzamide. Wikipedia. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

-

Benzamide, 4-chloro-N-ethyl-N-methyl-. Cheméo. [Link]

-

Application of drug physico chemical characterisation in drug discovery. Merck. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. [Link]

-

The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

-

Showing Compound Benzamide (FDB023373). FooDB. [Link]

-

4-chloro-N-(1-cyanocycloheptyl)benzamide. Chemsrc. [Link]

-

Solubility of Amides. Chemistry Stack Exchange. [Link]

-

4-chloro-N-cyclopentylbenzylamine. PubChem. [Link]

-

pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC. [Link]

-

Amide. Wikipedia. [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

-

4-Chloro-N-cyclohexylbenzamide. PMC. [Link]

-

4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide. ResearchGate. [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Benzamide - Wikipedia [en.wikipedia.org]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. Amide - Wikipedia [en.wikipedia.org]

- 11. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chloro-N-cyclohexylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. inventivapharma.com [inventivapharma.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. physchemres.org [physchemres.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

The Evolution of Nitrile Warheads: A Technical Deep Dive into 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

The following technical guide details the discovery, chemical architecture, and pharmacological significance of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide , a prototypical scaffold in the development of nitrile-based cysteine protease inhibitors.

Executive Summary: The Pivot to Reversible Covalency

In the high-stakes arena of protease inhibitor discovery, 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide (CAS: 912762-28-8) represents a critical evolutionary step. It serves as a foundational "SAR probe" (Structure-Activity Relationship) that helped define the optimal geometric constraints for targeting Cathepsin K , the lysosomal cysteine protease primarily responsible for bone resorption in osteoporosis.

Unlike early irreversible inhibitors (e.g., epoxides, vinyl sulfones) that posed safety risks due to permanent protein alkylation, this molecule utilizes a nitrile warhead on a constrained cyclopentyl ring . This design facilitates a reversible covalent interaction with the active site cysteine, offering a balance of high potency and reduced immunogenic potential.

This guide dissects the molecule's role as a precursor to clinical candidates like Odanacatib (MK-0822) and Balicatib (AAE581), illustrating the "Goldilocks" optimization of the P1 cycloalkyl ring size.

Chemical Architecture & Synthesis Strategy

Structural Deconstruction

The molecule is composed of three distinct pharmacophores, each serving a specific function within the protease active site:

| Pharmacophore | Chemical Moiety | Biological Function (Cathepsin K Binding) |

| P1 Warhead | Nitrile (-CN) | Electrophilic Trap: Forms a reversible thioimidate adduct with the catalytic Cys25 thiolate. |

| P1 Scaffold | Cyclopentyl Ring | Conformational Lock: Restricts the nitrile vector to maximize orbital overlap with the nucleophilic cysteine while filling the S1 subsite. |

| P2 Anchor | 4-Chlorobenzoyl | Hydrophobic Interaction: The 4-Cl-phenyl group occupies the hydrophobic S2 pocket, providing selectivity over other Cathepsins (L, B, S). |

Synthetic Protocol (Self-Validating Workflow)

The synthesis follows a convergent route, utilizing the Strecker reaction to install the quaternary center and the nitrile warhead simultaneously.

Step 1: Synthesis of the Aminonitrile Core (Strecker)

-

Reagents: Cyclopentanone (1.0 eq), Sodium Cyanide (NaCN, 1.1 eq), Ammonium Chloride (NH4Cl, 1.2 eq).

-

Solvent: Water/Ethanol (1:1) or Methanol/Ammonia.

-

Procedure:

-

Dissolve NH4Cl and NaCN in water.

-

Add cyclopentanone dropwise at 0°C to control the exotherm.

-

Stir at room temperature for 12–24 hours.

-

Extraction: Extract with diethyl ether. The product, 1-amino-1-cyanocyclopentane , is unstable and often used directly (crude) or isolated as a hydrochloride salt.

-

Validation Point: IR spectroscopy should show a weak nitrile stretch at ~2230 cm⁻¹ (often buried) and amine peaks.

-

Step 2: Amide Coupling (Acylation)

-

Reagents: 1-amino-1-cyanocyclopentane (1.0 eq), 4-Chlorobenzoyl chloride (1.1 eq), Triethylamine (Et3N, 2.0 eq).

-

Solvent: Dichloromethane (DCM) (anhydrous).

-

Procedure:

-

Dissolve the aminonitrile and Et3N in DCM at 0°C.

-

Add 4-Chlorobenzoyl chloride dropwise.

-

Warm to room temperature and stir for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3, then brine.

-

Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (SiO2, 20% EtOAc/Hexanes).

-

Validation Point: 1H NMR will show the disappearance of the benzoyl chloride peaks and the integration of the cyclopentyl protons (1.6–2.4 ppm) relative to the aromatic protons (7.4–7.8 ppm).

-

Caption: Convergent synthesis of the nitrile-warhead scaffold via Strecker reaction followed by N-acylation.

Mechanism of Action: Reversible Thioimidate Formation

The defining feature of this molecule is its mechanism of inhibition. Unlike "suicide substrates" that permanently alkylate the enzyme, the nitrile group acts as an electron-deficient acceptor for the active site cysteine (Cys25 in Cathepsin K).

The Thermodynamic Equilibrium

-

Binding (Ki): The inhibitor enters the active site. The 4-chlorophenyl group docks into the S2 hydrophobic pocket, positioning the cyclopentyl ring in the S1 subsite.

-

Covalent Attack (k_inact): The thiolate anion of Cys25 attacks the carbon of the nitrile group (-C≡N).

-

Adduct Formation: A thioimidate intermediate is formed. This mimics the transition state of peptide bond hydrolysis.

-

Reversibility (k_off): Because the thioimidate is less stable than a permanent thioether (formed by epoxides), the reaction is reversible. This allows the inhibitor to dissociate, reducing the risk of haptenization and immune-mediated toxicity (a common failure mode for irreversible inhibitors).

Caption: Kinetic pathway of reversible covalent inhibition via thioimidate formation at the Cys25 active site.[1][2]

Historical Context & SAR Optimization

The discovery of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide was not an isolated event but a crucial data point in the "Ring Size Optimization" campaign led by major pharmaceutical groups (Merck Frosst, Novartis, Sanofi) in the early 2000s.

The "Goldilocks" Effect of the P1 Ring

Researchers systematically varied the size of the cycloalkyl ring to optimize potency (Ki) and metabolic stability.

-

Cyclopropyl (3-membered): Found in Odanacatib . High metabolic stability, high potency. The ring strain positions the nitrile perfectly for attack.

-

Cyclopentyl (5-membered - Our Topic): The 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide scaffold.[1][2] It showed good potency but slightly different binding kinetics compared to the cyclopropyl analogs. It served as a vital probe to understand the spatial tolerance of the S1 subsite.

-

Cyclohexyl (6-membered): Found in Balicatib . Excellent potency but suffered from lysosomotropism (accumulation in lysosomes) leading to skin adverse effects (morphea-like changes) in clinical trials.

Comparative Data Table (Representative SAR)

| Compound Class | P1 Ring Size | P2 Substituent | Key Clinical/Research Outcome |

| Odanacatib Analog | Cyclopropyl (C3) | 4-Fluorophenyl / Sulfone | Clinical Candidate (Ph III): High selectivity, long half-life. |

| Subject Molecule | Cyclopentyl (C5) | 4-Chlorophenyl | Research Probe: Validated the nitrile warhead concept; used to map S1 pocket volume. |

| Balicatib Analog | Cyclohexyl (C6) | Basic Amine | Discontinued: High potency but off-target skin toxicity due to accumulation. |

Why 4-Chloro?

The 4-chloro substitution on the benzamide is a classic medicinal chemistry tactic.

-

Lipophilicity: Increases logP, improving membrane permeability.

-

Metabolic Blocking: The chlorine atom at the para position blocks P450-mediated oxidation at the most reactive site of the phenyl ring, extending the half-life of the probe in in-vitro assays.

References

-

Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanarnides as potent and reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry, 44(6), 949-960.

-

Black, W. C., & Percival, M. D. (2006). "Covalent inhibitors of cysteine proteases: reaction mechanism and structure-activity relationships." ChemBioChem, 7(10), 1525-1535.

-

Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

-

Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534.

-

Guidechem Database. (2024). "Product Record: 4-CHLORO-N-(1-CYANO-CYCLOPENTYL)-BENZAMIDE (CAS 912762-28-8)."[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

Case ID: PUR-CN-BZ-04 Status: Active Technician Level: Senior Application Scientist

Executive Summary

This guide addresses the purification of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide , a critical intermediate often associated with the synthesis of cannabinoid receptor antagonists (e.g., Otenabant analogs).

The Core Challenge: The molecule contains two competing functionalities: a stable benzamide linkage and a labile nitrile (cyano) group. Standard aggressive hydrolysis conditions used for amides will destroy the nitrile. Furthermore, the lipophilic nature of the chlorophenyl and cyclopentyl rings frequently leads to "oiling out" rather than crystallization.

This support module prioritizes non-destructive purification to maintain the integrity of the cyano group while achieving >98% HPLC purity.

Part 1: Critical Quality Attributes & Logic Flow

Before initiating purification, you must characterize the crude profile. The presence of specific impurities dictates the workflow.

Impurity Profile & Detection

| Impurity Type | Source | Detection Method (Self-Validating) | Removal Strategy |

| Unreacted Amine (1-aminocyclopentanecarbonitrile) | Incomplete coupling | TLC: Stains with Ninhydrin (Product does not). 1H-NMR: Distinct multiplet shifts in cyclopentyl region. | Acidic Wash (pH 3-4) |

| 4-Chlorobenzoic Acid | Hydrolysis of acid chloride | TLC: Streaks on silica; high polarity. | Basic Wash (Sat. NaHCO₃) |

| Primary Amide (Hydrolysis Product) | Over-vigorous workup (Nitrile | LC-MS: Mass +18 amu (M+18). IR: Loss of sharp CN peak at ~2240 cm⁻¹. | Recrystallization / Chromatography |

Purification Decision Tree

The following logic gate determines your optimal path based on crude purity.

Figure 1: Decision matrix for selecting the appropriate purification module.

Part 2: Detailed Protocols

Protocol A: Biphasic Chemical Wash (The "Scavenger" Step)

Objective: Remove unreacted starting materials without hydrolyzing the nitrile. Mechanism: Exploits the basicity of the amine and acidity of the benzoic acid to drive them into the aqueous phase.

Step-by-Step:

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

-

Acid Wash (Remove Amine):

-

Wash organic layer with 0.5 M HCl (2x).

-

Warning: Do not use concentrated acid or heat; this will hydrolyze the nitrile to a carboxylic acid [1].

-

Validation: The aqueous layer should contain the amine hydrochloride salt.

-

-

Base Wash (Remove Acid):

-

Wash organic layer with Saturated NaHCO₃ (2x).

-

Note: Avoid strong bases like NaOH, which can attack the amide carbonyl.

-

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Recrystallization (The "Polishing" Step)

Objective: Remove structural isomers and oligomers. Solvent System: Ethanol/Water (Preferred) or EtOAc/Heptane.

Step-by-Step:

-

Dissolution: Suspend the solid in minimal Ethanol (95%) at 60-70°C. Add solvent dropwise until fully dissolved.

-

Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1-2 drops of Ethanol to clear the solution.

-

Cooling: Allow to cool to room temperature slowly (over 2 hours). Then move to 4°C.

-

Why: Rapid cooling traps impurities in the crystal lattice.

-

-

Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.

Troubleshooting "Oiling Out": If the product separates as a separate liquid phase (oil) instead of crystals:

-

Cause: The melting point of the solvated product is lower than the process temperature.

-

Fix: Re-heat to dissolve the oil. Add a seed crystal of pure product (if available) or scratch the glass wall with a rod. Switch to EtOAc/Heptane system if alcohol persists in oiling out [2].

Protocol C: Flash Chromatography (The "Rescue" Step)

Objective: Isolate product from complex mixtures or persistent oils. Stationary Phase: Silica Gel (40-63 µm).

Gradient Table:

| Time (CV) | % Hexane (or Heptane) | % Ethyl Acetate | Description |

|---|---|---|---|

| 0-2 | 95 | 5 | Column Equilibration |

| 2-5 | 95 | 5 | Elution of non-polar impurities |

| 5-15 | 95

Note: The product typically elutes around 20-30% EtOAc depending on silica activity.

Part 3: Troubleshooting & FAQ

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Yield < 40% | Product lost in aqueous wash. | Check pH of aqueous layers. If pH < 1, the amide might be protonated (rare) or hydrolyzed. Back-extract aqueous layers with DCM. |

| New Spot on TLC (Lower Rf) | Nitrile hydrolysis. | You likely used strong acid/base or excessive heat. The nitrile converted to a primary amide.[1] Action: Resynthesize or separate via chromatography (very difficult). |

| Product is Sticky/Gummy | Residual solvent (DCM/EtOAc). | The cyclopentyl group traps solvent. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. Grind the solid and re-dry. |

| NMR shows aliphatic impurities | Grease/Heptane trapping. | Recrystallize from Ethanol/Water to remove alkane residues. |

Visualizing the "Oiling Out" Phenomenon

This diagram explains the thermodynamic competition occurring during Protocol B.

Figure 2: Mechanism of oiling out. If the solution cools to a temperature where the product is insoluble but still liquid (above its solvated melting point), it oils out. Seeding lowers the energy barrier for crystallization.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for nitrile stability and amide hydrolysis prevention).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection and oiling-out troubleshooting).

-

Pfizer Inc. (2008). Preparation of cannabinoid receptor antagonists. Patent WO2008032156. (Describes synthesis and purification of similar N-(1-cyanocyclopentyl)benzamides like Otenabant).

-

BenchChem Technical Support. (2025). Application Notes for Synthesis of Benzamide Derivatives. (General protocols for amide workup).

For further assistance, please upload your NMR spectra to the secure portal or contact the synthesis team.

Sources

Technical Support Center: Optimizing Benzamide Synthesis

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to optimize experimental outcomes.

Introduction to Benzamide Synthesis

Benzamide and its derivatives are crucial building blocks in organic synthesis and are found in a wide array of pharmaceutical agents. The formation of the amide bond is a cornerstone of medicinal chemistry.[1] This guide will focus on the most common and practical laboratory methods for synthesizing benzamide, addressing the challenges and optimization strategies for each.

The primary synthetic routes covered in this guide are:

-

From Benzoyl Chloride and Ammonia: A rapid and often high-yielding method.[2][3]

-

From Benzoic Acid: Direct amidation requiring activation or coupling agents.[2][4]

-

From Benzonitrile: Partial hydrolysis of a nitrile.[2]

-

Beckmann Rearrangement: Rearrangement of benzaldehyde oxime.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing benzamide in a laboratory setting? A1: The reaction of benzoyl chloride with an excess of aqueous ammonia is the most prevalent and typically high-yielding laboratory method.[2][3] This is a variation of the Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acyl chlorides.[7][8]

Q2: What are the key side reactions to be aware of during the synthesis of benzamide from benzoyl chloride? A2: The two primary side reactions are the hydrolysis of benzoyl chloride to benzoic acid and the over-acylation of the newly formed benzamide to create N-benzoylbenzamide.[3] Both can significantly reduce the yield and purity of the desired product.[3]

Q3: How can I minimize the hydrolysis of benzoyl chloride? A3: Benzoyl chloride is highly reactive towards water.[3][9] To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents and to protect the reaction from atmospheric moisture.[3] Performing the reaction at a lower temperature can also help to slow the rate of hydrolysis.[3]

Q4: What is over-acylation and how can it be prevented? A4: Over-acylation, or diacylation, is the reaction of the product benzamide with another molecule of benzoyl chloride.[3] This is more likely to occur with an excess of benzoyl chloride or at higher temperatures.[3] To prevent this, add the benzoyl chloride slowly and in a controlled manner to the amine solution and maintain a low reaction temperature (e.g., 0-5 °C).[3]

Q5: How do I choose an appropriate solvent for my reaction? A5: For the reaction of benzoyl chloride with ammonia, a two-phase system of an organic solvent (like dichloromethane) and water is often employed in the Schotten-Baumann reaction, with a base in the aqueous phase.[2][7][8] However, for simple preparations, an excess of concentrated aqueous ammonia can act as both the nucleophile and the solvent.[2] For purification, hot water is the most commonly used recrystallization solvent for benzamide.[2][3]

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of Benzamide

A low product yield is a frequent challenge in organic synthesis. The following flowchart and detailed explanations will help diagnose and resolve potential causes.[2][3]

Caption: Troubleshooting flowchart for low benzamide yield.

Detailed Causes and Solutions:

-

Impure or Wet Reagents: Benzoyl chloride is particularly sensitive to moisture and will hydrolyze to benzoic acid.[2][3] Ensure that your benzoyl chloride is fresh and handled under anhydrous conditions until it is added to the reaction mixture. Use concentrated ammonia solution.

-

Inadequate Temperature Control: The reaction of benzoyl chloride with ammonia is highly exothermic.[2][4] Without proper cooling, the temperature can rise, leading to an increase in side reactions such as the hydrolysis of benzoyl chloride and over-acylation.[3] It is recommended to cool the reaction flask, for instance, in an ice bath or under cold running tap water.[2][4]

-

Insufficient Reaction Time: While the initial reaction is rapid, it's important to ensure it goes to completion. Shaking or stirring the reaction mixture vigorously for at least 15-20 minutes is recommended.[2][4] For other methods, monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.[9]

-

Product Loss During Workup: Significant product loss can occur during filtration, washing, and recrystallization.[3][9] To minimize this, ensure efficient extraction and use a minimal amount of cold solvent for washing the filtered product. During recrystallization, avoid using an excessive volume of solvent.[9]

Problem 2: Product is Impure

The presence of impurities can affect the yield, physical properties, and downstream applications of your benzamide.

| Observation | Potential Cause | Troubleshooting Steps |

| White solid contaminant, sparingly soluble in hot water | Benzoic Acid (from hydrolysis of benzoyl chloride)[3] | Wash the crude product with a cold, dilute solution of sodium bicarbonate. The benzoic acid will be converted to the water-soluble sodium benzoate and wash away.[3] |

| Higher molecular weight byproduct detected (e.g., by mass spectrometry) | N-benzoylbenzamide (from over-acylation)[3] | Add the benzoyl chloride dropwise with vigorous stirring to avoid localized high concentrations. Maintain a low reaction temperature (0-5 °C).[3] |

| Oily residue remains after reaction | Unreacted Benzoyl Chloride | Ensure sufficient reaction time and vigorous mixing.[2] Consider a slight excess of the amine nucleophile. |

| Colored impurities | Formation of chromophoric byproducts [10] | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product.[10] |

Problem 3: Reaction is Difficult to Control or Fails to Start

| Observation | Potential Cause | Troubleshooting Steps |

| Reaction is highly exothermic and difficult to control | Rapid addition of reagents | Add benzoyl chloride slowly and in small portions to the ammonia solution.[4][9] Ensure efficient cooling with an ice bath.[3] Using a sufficient amount of solvent can also help to manage the heat generated.[9] |

| Reaction mixture becomes very thick and difficult to stir | Rapid precipitation of the benzamide product [3] | Use a sufficient volume of solvent to maintain a stirrable slurry. For larger-scale reactions, a mechanical stirrer may be necessary.[3] |

| No precipitate forms upon addition of benzoyl chloride | Poor quality or low concentration of the amine starting material [3] | Verify the purity and concentration of the amine. Ensure the correct stoichiometry of reactants is being used.[3] |

Advanced Optimization Strategies & Methodologies

Method 1: Synthesis from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)

This is a robust and widely used method for amide synthesis.[7][8][11] The base in the reaction neutralizes the HCl byproduct, driving the reaction to completion.[11][12]